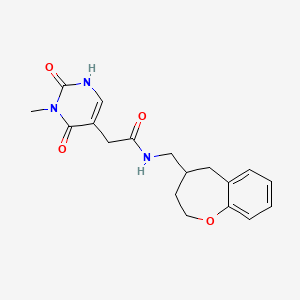![molecular formula C16H18N2O2S B5682722 5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)
5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide, commonly known as DTPA, is a chemical compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DTPA is synthesized using a specific method that involves several steps and requires expertise in organic chemistry.
作用机制
DTPA binds to the bromodomain of BRD4, preventing it from binding to acetylated histones. This inhibition leads to the downregulation of genes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. DTPA also inhibits the production of cytokines involved in inflammation, leading to the potential use of DTPA as an anti-inflammatory agent.
Biochemical and Physiological Effects
DTPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines involved in inflammation. DTPA has a low toxicity profile and does not have significant adverse effects on normal cells. However, more research is needed to determine the long-term effects of DTPA on human health.
实验室实验的优点和局限性
DTPA has several advantages for lab experiments. It is a potent inhibitor of BRD4, making it a useful tool for studying the role of BRD4 in disease. DTPA has a low toxicity profile, making it safe for use in vitro and in vivo. However, DTPA has limitations as well. It is difficult to synthesize and requires expertise in organic chemistry. DTPA is also expensive, making it difficult to use in large-scale experiments.
未来方向
There are several future directions related to DTPA. One potential application is the use of DTPA as a therapeutic agent for the treatment of cancer and inflammatory diseases. More research is needed to determine the long-term effects of DTPA on human health. Another future direction is the development of more potent and selective inhibitors of BRD4. These inhibitors could have significant implications for the treatment of cancer and other diseases. Overall, DTPA has significant potential for use in drug discovery and development, and more research is needed to fully understand its potential applications.
合成方法
The synthesis of DTPA involves several steps that require expertise in organic chemistry. The first step involves the reaction of 3-bromo-2-nitrothiophene with diethylamine to form 3-(diethylamino)-2-nitrothiophene. The second step involves the reduction of 3-(diethylamino)-2-nitrothiophene using palladium on carbon and hydrogen gas to form 3-(diethylamino)thiophene. The third step involves the reaction of 3-(diethylamino)thiophene with isatoic anhydride to form 5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide. The final product is purified using chromatography techniques to obtain a high yield of pure DTPA.
科学研究应用
DTPA has potential applications in drug discovery and development. It has been identified as a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a protein that plays a critical role in the regulation of gene expression and is involved in several diseases, including cancer and inflammation. DTPA has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been identified as a potential therapeutic agent for the treatment of inflammatory diseases.
属性
IUPAC Name |
5-[3-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-7-5-6-11(10-12)13-8-9-14(21-13)15(17)19/h5-10H,3-4H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPQKSOYTMWRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=CC=C(S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(Diethylamino)carbonyl]phenyl}thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)


![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)

![6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)
![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)